molecular formula C12H13N3O2S B12747285 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- CAS No. 89665-68-9

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo-

Cat. No.: B12747285
CAS No.: 89665-68-9
M. Wt: 263.32 g/mol
InChI Key: YEGLYJJOEJIGPX-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- is a heterocyclic compound that contains a pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired pyrimidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve solvents such as dichloromethane or acetonitrile and may require heating or cooling to optimize the reaction rate and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals, materials, and coatings.

Mechanism of Action

The mechanism by which 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- include other pyrimidinone derivatives and heterocyclic compounds with similar structural features. Examples include:

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89665-68-9

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

5-[(4-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H13N3O2S/c1-17-10-4-2-9(3-5-10)13-6-8-7-14-12(18)15-11(8)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,18)

InChI Key

YEGLYJJOEJIGPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CNC(=S)NC2=O

Origin of Product

United States

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